1-(2-Nitrophenyl)-2-nitropropene
Description
Contextualization within Conjugated Nitroalkene Chemistry
Conjugated nitroalkenes are a class of organic molecules that feature a nitro group (NO₂) directly attached to a carbon-carbon double bond. This arrangement results in a powerful electron-withdrawing effect from the nitro group, which significantly influences the chemical behavior of the alkene. This electron-deficient nature makes them potent electrophiles, readily participating in a variety of chemical transformations. mdma.cherowid.org The chemistry of these compounds has been a subject of extensive review, highlighting their importance as versatile intermediates in organic synthesis. mdma.ch
Significance of Nitroalkenes as Versatile Synthetic Intermediates
The synthetic utility of nitroalkenes is vast and well-documented. erowid.orgacs.org Their electron-deficient double bond makes them excellent Michael acceptors, reacting with a wide array of nucleophiles. wikipedia.org Furthermore, they are powerful dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems. erowid.orgsci-rad.com The nitro group itself is a synthetic chameleon, capable of being transformed into a multitude of other functional groups. mdma.ch For instance, it can be reduced to form amines, hydroxylamines, or oximes, or converted to carbonyl compounds via the Nef reaction. mdma.chtandfonline.com This versatility has led to their application in the synthesis of a wide range of molecules, including pharmaceuticals, natural products, and heterocyclic compounds. erowid.orgrsc.orgnih.gov
Structural Specificity of 1-(2-Nitrophenyl)-2-nitropropene: Implications for Reactivity and Synthesis
The structure of this compound is notable for the presence of two nitro groups, one on the phenyl ring and one on the propene side chain. The ortho positioning of the nitro group on the phenyl ring introduces specific steric and electronic effects that differentiate its reactivity from other nitrostyrene (B7858105) derivatives. This particular arrangement can influence the conformation of the molecule and the accessibility of the reactive sites.
The dual electron-withdrawing nature of the nitro groups makes the alkene bond particularly susceptible to nucleophilic attack. This enhanced reactivity is a key feature that chemists can exploit for synthetic purposes. A significant application of related nitrophenyl propenes, such as 1-phenyl-2-nitropropene (B101151) (P2NP), is in the synthesis of amphetamine and its derivatives. wikipedia.org While not the focus of this article, this illustrates the potential of the nitropropene scaffold in accessing important chemical structures. The synthesis of this compound itself can be achieved through a Henry condensation reaction between 2-nitrobenzaldehyde (B1664092) and nitroethane, often catalyzed by a base like n-butylamine. wikipedia.orgyoutube.comerowid.org
The presence of the ortho-nitro group on the phenyl ring opens up unique possibilities for intramolecular reactions. For instance, reductive cyclization of related β-nitrostyrenes is a known method for the synthesis of indoles, a core structure in many biologically active compounds. mdpi.commdpi.com The proximity of the two nitro groups in this compound could potentially lead to novel cyclization pathways and the formation of unique heterocyclic systems.
Overview of Research Trajectories in Nitropropene Derivatives
Research into nitropropene derivatives has followed several key trajectories. A primary focus has been on the development of new synthetic methods for their preparation, including cross-metathesis reactions which provide access to highly functionalized nitroalkenes that are otherwise difficult to prepare. nih.govorganic-chemistry.org Another significant area of research is the exploration of their reactivity in various transformations. This includes their use as building blocks in the synthesis of complex heterocyclic compounds. sci-rad.comrsc.org
Furthermore, there is ongoing interest in the asymmetric synthesis of products derived from nitroalkenes, utilizing chiral catalysts to control the stereochemical outcome of reactions. The unique electronic properties of nitroalkenes have also led to their investigation in the context of materials science. For example, polymers incorporating N-substituted phenylmaleimides, which share some structural similarities with the phenyl-nitropropene system, have shown enhanced thermal stability and interesting dielectric properties. researchgate.net The study of the solid-state structure and intermolecular interactions of these types of molecules through techniques like Hirshfeld surface analysis provides valuable insights into their physical properties and potential applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBKROWASFCCD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1[N+](=O)[O-])/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249695 | |
| Record name | Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155988-38-8 | |
| Record name | Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155988-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-nitro-2-(2-nitro-1-propenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Nitrophenyl 2 Nitropropene and Analogous Nitropropene Structures
Henry Reaction (Nitroaldol Condensation) and its Variants
The Henry reaction is a cornerstone of C-C bond formation, involving the base-catalyzed reaction between a nitroalkane and a carbonyl compound. In the context of 1-(2-nitrophenyl)-2-nitropropene synthesis, this involves the condensation of 2-nitrobenzaldehyde (B1664092) with nitroethane. The reaction proceeds via a nitroaldol addition to form a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the target nitroalkene. wikipedia.orgwikipedia.orgencyclopedia.pub This dehydration can often occur in situ, particularly under elevated temperatures or acidic workup conditions. commonorganicchemistry.com
Catalytic Systems for Nitroaldol Condensation (e.g., Amine-Catalyzed, Ammonium (B1175870) Acetate)
A variety of basic catalysts are employed to facilitate the Henry reaction. These can be broadly categorized into amine-based catalysts and other systems like ammonium acetate (B1210297).
Amine-Catalyzed Systems: Primary and secondary amines are frequently used as catalysts for the condensation of aldehydes with nitroalkanes. mdma.chchemicalbook.com Common examples include methylamine (B109427), ethylamine (B1201723), n-butylamine, and cyclohexylamine (B46788). wikipedia.orggoogle.com The mechanism involves the amine acting as a base to deprotonate the nitroalkane, generating a nucleophilic nitronate anion which then attacks the carbonyl carbon of the aldehyde. wikipedia.org Primary amines can also proceed through an alternative pathway involving the formation of an imine with the aldehyde, which is then attacked by the nitronate. wikipedia.org
The choice of amine catalyst can influence reaction times and yields. For instance, methylamine is often used in an aqueous solution with an alcohol as the solvent, and can provide high yields of nitrostyrenes. chemicalbook.comgoogle.com Cyclohexylamine has also been successfully employed, sometimes in conjunction with glacial acetic acid as a solvent. google.com
Ammonium Acetate: Ammonium acetate is another widely used catalyst for the synthesis of β-nitrostyrenes, often in glacial acetic acid as the solvent. mdma.chorgsyn.org This method has been shown to be a generally useful procedure for the condensation of substituted benzaldehydes with nitroalkanes, in some cases providing better yields than amine-catalyzed methods. mdma.ch The reaction is typically carried out at reflux temperatures.
Reaction Conditions and Optimization Strategies for Nitropropene Synthesis
The efficiency and outcome of the Henry reaction are highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction time. Optimization of these parameters is crucial for maximizing the yield of the desired nitropropene.
Solvents: A range of solvents can be used for this reaction. Alcohols such as methanol (B129727), ethanol (B145695), and isopropanol (B130326) are common choices, particularly in amine-catalyzed reactions. chemicalbook.comgoogle.com Glacial acetic acid is frequently used as a solvent when ammonium acetate is the catalyst. mdma.chorgsyn.org In some procedures, to facilitate the removal of the water byproduct and drive the equilibrium towards the product, a Dean-Stark apparatus is used with a solvent that forms an azeotrope with water, such as toluene (B28343).
Temperature: The reaction temperature plays a critical role. While some amine-catalyzed condensations can proceed at room temperature over several days, heating is often employed to reduce the reaction time. Refluxing the reaction mixture is a common practice, especially when using ammonium acetate in acetic acid or with less reactive substrates. mdma.chgoogle.comorgsyn.org However, excessive heat can also lead to the formation of polymeric byproducts, which can reduce the yield of the desired nitrostyrene (B7858105). mdma.ch
Reaction Time: The optimal reaction time can vary significantly, from a few hours to several days, depending on the specific reactants, catalyst, and temperature. mdma.chchemicalbook.com For example, reactions catalyzed by methylamine may require several hours of gentle heating, while those with ammonium acetate in refluxing acetic acid are often run for a couple of hours. chemicalbook.comgoogle.comorgsyn.org
The table below summarizes various conditions reported for the synthesis of phenyl-2-nitropropene, a close analog of this compound, illustrating the range of applicable methodologies.
| Aldehyde | Nitroalkane | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Benzaldehyde (B42025) | Nitroethane | n-Butylamine | Ethanol | Reflux | 8 hours | 64 |
| Benzaldehyde | Nitroethane | Methylamine | Alcohol | Slight heating | ~4 hours | 71-81 |
| Benzaldehyde | Nitroethane | Cyclohexylamine | None | Reflux | 6 hours | 78 |
| Benzaldehyde | Nitroethane | Ammonium Acetate | Acetic Acid | Reflux | 2 hours | ~62 |
| Benzaldehyde | Nitroethane | Ammonium Acetate | Nitroethane | Reflux | 5 hours | 63 |
Interactive Data Table: Synthesis of Phenyl-2-nitropropene via Henry Reaction Data sourced from multiple literature reports. google.comyoutube.com
Condensation Reactions with Nitroacetone and Related Precursors
While the Henry reaction with nitroethane is the most direct route, condensation of 2-nitrobenzaldehyde with other nitro-compounds, such as nitroacetone, represents a potential alternative for accessing related structures. The Baeyer–Drewson indigo synthesis, a well-known reaction, involves the condensation of 2-nitrobenzaldehyde with acetone in a basic aqueous solution. bartleby.comwikipedia.org This reaction proceeds through a crossed-aldol condensation mechanism where the enolate of acetone attacks the aldehyde. bartleby.com
Theoretically, a similar condensation could be envisioned with nitroacetone. The presence of the nitro group would be expected to increase the acidity of the α-protons of the ketone, facilitating enolate formation under basic conditions. The resulting adduct, a γ-nitro-β-hydroxy-β'-nitroketone, would be a highly functionalized molecule. Subsequent dehydration and other transformations could potentially lead to a variety of complex nitrogen-containing compounds. However, specific literature examples detailing the successful condensation of 2-nitrobenzaldehyde with nitroacetone to form a direct precursor to a nitropropene structure are not widely reported.
Small Molecule Extrusion Processes from Saturated Nitro-Compounds
An alternative strategy for the synthesis of nitroalkenes involves the elimination of a small molecule from a saturated nitro-compound. These methods typically start with the corresponding β-nitro alcohol, which can be prepared via the Henry reaction.
Carboxylic Acid Elimination Methodologies
This method involves the conversion of the β-nitro alcohol intermediate into a carboxylate ester, followed by elimination of the corresponding carboxylic acid to form the nitroalkene. For instance, a β-nitro alcohol can be esterified with a carboxylic acid anhydride (B1165640) or an acyl chloride. The resulting β-nitro carboxylate can then be heated, often in the presence of a base, to induce elimination. Acetates are commonly used for this purpose. The acetate group is a better leaving group than the hydroxyl group, facilitating the elimination reaction. mdpi.com
Another variation involves the reaction of a nitroalcohol with phthalic anhydride. The resulting phthalic ester can then eliminate phthalic acid under the reaction conditions to yield the free nitroalkene. This method is particularly useful for preparing nitroalkenes that may be difficult to obtain through direct dehydration.
Thermolytic Routes to Nitroalkenes
Thermolysis, or the decomposition of a compound by heat, can also be employed to generate nitroalkenes from suitable precursors. The thermal decomposition of nitroalkyl carboxylates is a notable example. For instance, 2-benzoyloxy-1-phenyl-1-nitroethane can undergo thermolysis to eliminate a molecule of benzoic acid, yielding 1-phenyl-1-nitroethene. This approach can be advantageous for the synthesis of certain nitroalkenes that are not readily accessible through other methods. nih.gov
The direct dehydration of β-nitro alcohols to nitroalkenes by heating is also a form of thermolytic elimination. commonorganicchemistry.com This process is often acid-catalyzed and is a common final step in many Henry reaction procedures, sometimes occurring in the same pot as the initial condensation.
Dehydrohalogenation Approaches for Nitroalkene Formation
Dehydrohalogenation is a fundamental elimination reaction in organic synthesis that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This strategy is a recognized method for preparing nitroalkenes. researchgate.net The process typically involves the halogenation of a nitroalkane to create a β-halonitroalkane intermediate, which is then treated with a base to induce the elimination of the hydrogen halide, yielding the desired nitroalkene.
One common pathway involves the halogenation of a pre-formed nitroalkene, followed by a subsequent dehydrohalogenation step. researchgate.net This two-step sequence allows for the introduction of functionality and the formation of the carbon-carbon double bond under controlled conditions. The choice of base is critical in the elimination step, as it can influence the reaction rate and the regioselectivity of the double bond formation, particularly in cases where multiple β-hydrogens are available for abstraction.
Another variation of this approach is the reaction involving vicinal dihalides, which can undergo dehalogenation to form alkenes. youtube.com While this is a dehalogenation (removal of two halogens) rather than a dehydrohalogenation, it represents a related elimination strategy. For instance, vicinal dibromides can be treated with reagents like sodium iodide in acetone or zinc in acetic acid to produce the corresponding alkene. youtube.com
The general mechanism for a base-promoted dehydrohalogenation is the E2 (elimination, bimolecular) pathway. This involves a concerted step where the base removes a proton from the carbon adjacent (β-position) to the carbon bearing the halogen, while simultaneously the halide ion departs and a double bond is formed. youtube.com The stereochemistry of the E2 reaction often requires an anti-coplanar arrangement of the hydrogen and the leaving group for optimal orbital overlap. youtube.com
Nitration of Unsaturated Systems: Selectivity and Challenges
The direct nitration of unsaturated systems, such as alkenes, provides an alternative and direct route to nitroalkenes. This method involves the addition of a nitro group across the double bond. A variety of nitrating agents and reaction conditions have been developed to achieve this transformation, each with its own set of challenges, particularly concerning selectivity. wikipedia.orgresearchgate.net
One significant challenge is controlling both regioselectivity (the position of the nitro group) and stereoselectivity (the E/Z geometry of the resulting double bond). Many modern methods have been developed to address these issues. For example, the combination of ferric nitrate with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to be effective for the regio- and stereoselective nitration of various olefins, providing nitroolefins in good yields with high E-selectivity. organic-chemistry.org
Radical pathways are also prominent in alkene nitration. The halo-nitration of alkenes can be achieved through the radical addition of nitrogen dioxide, generated from the thermal decomposition of iron(III) nitrate nonahydrate. The resulting radical is then trapped by a halogen atom. This method can also be applied to the synthesis of nitroalkenes. organic-chemistry.org Similarly, a metal-free decarboxylative nitration of α,β-unsaturated carboxylic acids using tert-butyl nitrite (B80452) (t-BuONO) and TEMPO has been reported to produce (E)-nitroolefins exclusively under mild conditions via a proposed radical-based pathway. acs.org
The choice of nitrating agent is crucial and diverse. Reagents range from traditional mixed acids (nitric and sulfuric acid) to more specialized systems. researchgate.net Some notable examples are summarized in the table below.
| Nitrating Agent/System | Substrate | Key Features |
| Ferric nitrate / TEMPO | Aromatic, aliphatic, and heteroaromatic olefins | Mild conditions, excellent E-selectivity. organic-chemistry.org |
| Iron(III) nitrate nonahydrate | Alkenes | Generates nitrogen dioxide for radical halo-nitration. organic-chemistry.org |
| tert-Butyl nitrite / TEMPO | α,β-Unsaturated carboxylic acids | Metal-free, decarboxylative process yielding (E)-nitroolefins. acs.org |
| Silver nitrite (AgNO₂) / TEMPO | Olefins | Promotes regio- and stereoselective nitration. acs.org |
| Clayfen (Iron(III) nitrate on Montmorillonite clay) | Alkenes | A method for direct nitration. wikipedia.org |
| Nitryl iodide (from AgNO₂ and I₂) | Alkenes | In-situ generation for nitration. wikipedia.org |
The development of these methods aims to overcome the limitations of traditional nitration protocols, which often require harsh acidic conditions and can produce significant waste. researchgate.net Modern approaches focus on milder conditions, improved functional group tolerance, and higher selectivity, making the nitration of unsaturated systems a more viable and versatile strategy for synthesizing complex nitroalkenes. researchgate.netorganic-chemistry.org
Elucidation of Reactivity Profiles and Mechanistic Investigations of 1 2 Nitrophenyl 2 Nitropropene Analogues
Reductive Transformations of the Nitro Group and Carbon-Carbon Double Bond
The reduction of 1-(2-nitrophenyl)-2-nitropropene analogues, which are a class of β-nitrostyrenes, can lead to a diverse array of products including amines, nitroalkanes, oximes, and ketones. mdma.ch The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Catalytic hydrogenation is a widely employed method for the reduction of nitrostyrenes to their corresponding phenethylamines. mdma.ch This transformation is of significant interest as phenethylamines are precursors to various biologically active compounds. oup.com The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or palladium black, in the presence of hydrogen gas. mdma.cherowid.org The reaction is often carried out in an acidic medium, such as ethanol (B145695) with hydrochloric acid, to facilitate the reduction and to form the amine hydrochloride salt, which can simplify purification. mdma.choup.com
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the reaction. For instance, using 5% palladium on charcoal in a mixture of ethanol and hydrochloric acid at low temperatures (0°C) has been shown to give high yields of the corresponding phenethylamines. oup.com Lower temperatures can sometimes improve yields by minimizing side reactions. mdma.ch However, the insolubility of some nitrostyrenes in common hydrogenation solvents can pose a challenge for larger-scale reactions. mdma.ch
Table 1: Catalytic Hydrogenation of β-Nitrostyrenes to Phenethylamines
| Catalyst | Pressure (H₂) | Solvent/Acid | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | 3 atm | MeOH / 1N HCl | Not Specified | 67% | mdma.ch |
| Pd black | 1 atm | AcOH / H₂SO₄ | Not Specified | 52% | mdma.ch |
| 5% Pd/C (K-type) | 1 atm | EtOH / 12 M HCl | 0°C | 71% | erowid.org |
This table summarizes representative conditions for the catalytic hydrogenation of β-nitrostyrenes to phenethylamines, highlighting the variety of catalysts and reaction parameters that can be employed.
The Béchamp reduction, a classic method for converting aromatic nitro compounds to amines, utilizes iron metal in the presence of an acid, typically hydrochloric acid. chem-station.com This method is broadly applicable to a wide range of aromatic nitro compounds. wikipedia.org While it was historically a major route for aniline (B41778) production, it has been somewhat superseded by catalytic hydrogenation methods. wikipedia.org The reaction proceeds in multiple steps, with the nitro group first being reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine. wikipedia.org
A significant aspect of the Béchamp reduction is the co-generation of iron oxides. wikipedia.org The nature of this iron oxide by-product can be influenced by additives, a discovery that led to the Laux process, which focuses on producing valuable iron oxide pigments alongside the amine. wikipedia.org While effective for aromatic nitro compounds, the Béchamp reduction is generally less efficient for aliphatic nitro compounds. wikipedia.org For β-nitrostyrenes, metal-acid systems like zinc dust in hydrochloric acid have been used for the reduction of both the nitro group and the double bond, offering a cost-effective alternative to hydride reagents. researchgate.net
Table 2: Béchamp Reduction of Aromatic Nitro Compounds
| Substrate | Reducing Agent | Acid | Product | Notes | Reference |
|---|---|---|---|---|---|
| Nitrobenzene | Fe | HCl | Aniline | One of the first applications of the reaction. | wikipedia.org |
| 2-Nitronaphthalene | Fe | HCl | 2-Naphthylamine | Early example of the Béchamp reduction. | wikipedia.org |
| 4-Nitroacetophenone | Fe | conc. HCl | 4-Aminoacetophenone | Example of a laboratory-scale procedure. | chem-station.com |
This table provides examples of the Béchamp reduction, a historical and still relevant method for the synthesis of aromatic amines from nitro compounds.
Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful and versatile reagents for the reduction of nitroalkenes. mdma.ch However, their reactivity towards this compound analogues can be complex and lead to different products depending on the specific reagent and reaction conditions.
Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of β-nitrostyrenes to afford the corresponding phenethylamines. erowid.org However, the reaction can sometimes be incomplete, especially with phenolic β-nitrostyrenes. erowid.org Inverse addition, where the hydride is added to the nitroalkene solution, has been explored to improve yields, though they can still be modest. mdma.ch A key challenge with LiAlH₄ is its high reactivity, which can lead to the reduction of other functional groups if present in the molecule. commonorganicchemistry.com
Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is generally inert towards isolated nitro groups. mdma.ch In the context of conjugated nitroalkenes, NaBH₄ can selectively reduce the carbon-carbon double bond to yield the corresponding nitroalkane. erowid.org However, the reaction can be complicated by the formation of dimeric byproducts arising from the Michael addition of the intermediate nitronate to the starting nitroalkene. mdma.ch The reducing power of NaBH₄ can be enhanced by using it in combination with other reagents. For example, a NaBH₄/CuCl₂ system has been developed for the one-pot reduction of β-nitrostyrenes to phenethylamines in good yields. aau.dkchemrxiv.org This method is notable for its mild conditions and rapid reaction times. chemrxiv.org
Table 3: Reduction of β-Nitrostyrenes with Hydride Reagents
| Reagent | Substrate | Product(s) | Key Features | Reference(s) |
|---|---|---|---|---|
| LiAlH₄ | β-Nitrostyrenes | Phenethylamines | Strong reducing agent, can lead to over-reduction. | erowid.org |
| NaBH₄ | β-Nitrostyrenes | Nitroalkanes, Dimeric byproducts | Milder, selective for the C=C bond. | mdma.cherowid.org |
| NaBH₄/CuCl₂ | β-Nitrostyrenes | Phenethylamines | One-pot, high yield, fast reaction. | aau.dkchemrxiv.org |
This interactive table compares the reactivity of LiAlH₄ and NaBH₄ in the reduction of β-nitrostyrenes, highlighting the different products and reaction characteristics.
The selective reduction of one functional group in the presence of others is a key challenge and a powerful tool in organic synthesis. In the case of this compound analogues, chemo- and regioselective reductions can provide access to valuable intermediates like nitroalkanes and ketones.
The reduction of the carbon-carbon double bond of a conjugated nitroalkene without affecting the nitro group leads to the formation of a nitroalkane. tandfonline.com This can be achieved using various reducing agents under specific conditions. For example, sodium borohydride in a mixed solvent system of THF and methanol (B129727) can rapidly and selectively reduce α,β-unsaturated nitroalkenes to nitroalkanes at room temperature. erowid.org Another approach involves the use of tri-n-butyltin hydride under aqueous conditions, often accelerated by microwave irradiation, which provides the corresponding nitroalkanes in good yields. tandfonline.com
The synthesis of ketones from β-nitrostyrenes represents another important transformation. Phenylacetone and its derivatives, which are valuable chemical intermediates, can be prepared from the corresponding phenyl-2-nitropropenes. wikipedia.org One method involves the selective reduction of the double bond of the nitroalkene, followed by a modified Nef reaction. erowid.org This can be achieved by the reverse addition of lithium aluminum hydride at low temperatures, which selectively reduces the double bond to form the nitroalkane. Subsequent acidic hydrolysis of the intermediate organometallic complex yields the corresponding ketone. erowid.org
Table 4: Selective Reductions of β-Nitrostyrenes
| Product Type | Reagent/Method | Key Features | Reference(s) |
|---|---|---|---|
| Nitroalkane | NaBH₄ in THF/MeOH | Rapid, selective C=C reduction at room temperature. | erowid.org |
| Nitroalkane | Tri-n-butyltin hydride (aqueous) | Chemoselective, microwave-assisted. | tandfonline.com |
| Ketone | LiAlH₄ (reverse addition, low temp) followed by acidic hydrolysis | Selective C=C reduction followed by modified Nef reaction. | erowid.org |
This interactive table outlines methods for the chemo- and regioselective reduction of β-nitrostyrenes to either nitroalkanes or ketones, highlighting the specific reagents and conditions required for each transformation.
More sophisticated mechanistic investigations into iron-catalyzed nitro reductions have employed techniques like kinetics, electron paramagnetic resonance (EPR), and mass spectrometry. nih.gov These studies, coupled with quantum chemistry calculations, have indicated the involvement of a nitroso intermediate and the formation of an on-cycle iron hydride as a key catalytic species. nih.gov By carefully selecting the reducing agent, such as pinacol (B44631) borane (B79455) or phenylsilane, it is possible to achieve chemoselective reduction of the nitro group in the presence of other reducible functionalities like aldehydes. nih.gov These advanced studies are crucial for the rational design of new and improved catalytic systems for nitro group reductions.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the nitro group in this compound and its analogues makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack. nih.gov This reactivity is characteristic of β-nitrostyrenes, which are excellent Michael acceptors. nih.gov
Nucleophilic addition to the β-carbon of the nitroalkene is a common reaction pathway. nih.gov A wide range of nucleophiles, including amines, can add to the double bond. nih.gov In some cases, the initial conjugate addition is followed by further transformations. For example, with ortho-hydroxy-β-nitrostyrenes, the initial addition of an amine can be followed by C-C bond cleavage to form an imine, a reaction that can even occur in aprotic solvents. nih.gov
The reactivity of nitrostyrenes with nucleophiles can also be influenced by the presence of other substituents on the molecule. For instance, α-iodo-β-nitrostyrene reacts with sulfinic acids via a vinyl nucleophilic substitution (SNVin) mechanism. tandfonline.com Kinetic studies of this reaction suggest an addition-elimination pathway involving the formation of a carbanionic intermediate. tandfonline.com The stereochemistry of the starting material can also play a role, with the Z-isomer of α-iodo-β-nitrostyrene showing higher reactivity than the E-isomer due to greater steric strain. tandfonline.com
Furthermore, the reaction of β-nitrostyrenes with organometallic reagents can lead to various products depending on the reaction conditions. For example, the reaction with organomanganese reagents can result in 1,4-addition, reductive dimerization, or cross-coupling products. mdpi.com These examples highlight the rich and varied chemistry of nucleophilic additions to nitrostyrene (B7858105) systems.
Michael Acceptor Characteristics in Nitroalkenes
Nitroalkenes, including analogues of this compound, are potent Michael acceptors. This reactivity stems from the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. chemicalbook.comnih.gov The general pattern of a Michael reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the electrophilic nitroalkene. masterorganicchemistry.com This reaction is driven by the formation of a more stable carbon-carbon single bond from a weaker carbon-carbon pi bond. masterorganicchemistry.com
The electrophilicity of the nitroalkene, and thus its reactivity as a Michael acceptor, is influenced by the substituents on the double bond and the aromatic ring. Electron-withdrawing groups on the alkene enhance its reactivity, while steric hindrance around the electrophilic β-carbon can diminish the likelihood of a Michael addition. youtube.com Nitroalkenes are considered among the most reactive Michael acceptors, readily participating in conjugate additions to form 1,3-dinitro derivatives. rsc.org
The stability of the intermediate formed after nucleophilic attack also plays a role in the reaction's favorability. The electron-withdrawing nitro group helps to stabilize the negative charge that develops on the α-carbon. youtube.com This characteristic makes nitroalkenes valuable in organic synthesis for the construction of complex molecules. chemicalbook.comnih.gov
Conjugate Addition Reactions with Nitroalkanes and other Nucleophiles
The conjugate addition of nucleophiles to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. um.edu.mt Nitroalkanes, in the presence of a base, form nitronate anions which are effective nucleophiles for this reaction. rsc.orgresearchgate.net This process, often referred to as the Michael reaction, is highly regioselective, with the nucleophile adding to the β-carbon of the nitroalkene. researchgate.net
A variety of nucleophiles can participate in conjugate addition reactions with nitroalkenes, including:
Nitroalkanes: The addition of nitroalkanes to nitroalkenes yields 1,3-dinitro compounds. These reactions can be catalyzed by various bases, and asymmetric versions using chiral catalysts have been developed to control the stereochemistry of the products. rsc.org
Aldehydes and Ketones: In the presence of organocatalysts like l-proline (B1679175) and its derivatives, aldehydes and ketones can act as nucleophiles in conjugate additions to nitroalkenes. mdpi.comorgsyn.org The catalyst facilitates the formation of an enamine intermediate from the carbonyl compound, which then attacks the nitroalkene. mdpi.com
1,3-Dicarbonyl Compounds: These compounds are also effective nucleophiles for conjugate additions to nitroalkenes. mdpi.com
The choice of base and solvent is crucial for the success of these reactions. Strong bases are often required for less reactive alkenes, while weaker bases are suitable for more activated systems. researchgate.net In some cases, particularly with highly reactive nitroalkenes, the reaction can proceed without the need for a basic catalyst. researchgate.net
Table 1: Examples of Conjugate Addition Reactions to Nitroalkenes
| Nucleophile | Nitroalkene | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Nitroalkanes | Nitroalkenes | 1,3-Dinitro compounds | Chiral bifunctional catalysts | rsc.org |
| Aldehydes | trans-Nitroalkenes | syn-Adducts | l-Prolinamide organocatalysts | mdpi.com |
| 2-Nitrocyclohexanone | Nitrostyrenes | Dinitro derivatives | Piperidine-derived thiourea | rsc.org |
| Nitromethane | Oxoenals | Dinitro derivatives | Chiral bicyclic guanidine | rsc.org |
Reactions with Organometallic Reagents (Grignard, Organolithium)
Organometallic reagents, such as Grignard and organolithium reagents, exhibit distinct reactivity patterns with nitroalkenes and related nitro compounds.
Grignard Reagents: The reaction of Grignard reagents (RMgX) with nitroarenes can proceed via two main pathways: conjugate addition and reductive 1,2-addition. psu.edu Alkyl Grignard reagents typically favor conjugate addition, while aryl Grignard reagents can yield a mixture of addition and reduction products. psu.edursc.org With nitroalkenes, Grignard reagents can lead to either 1,4-conjugate addition or complex mixtures. rsc.org The mechanism is believed to involve a single-electron transfer (SET) from the Grignard reagent to the nitro compound. psu.edu
Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles and strong bases. wikipedia.org They can add to electrophilic double bonds in a process known as carbolithiation. wikipedia.org In reactions with nitriles, both Grignard and organolithium reagents add to the polar carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com However, the high reactivity of organolithium reagents can sometimes lead to undesired side reactions, such as self-dimerization, especially with transient species bearing an electrophilic moiety like a nitro group. researchgate.net The use of flow microreactors can be a strategy to selectively trap these transient organolithium compounds. researchgate.net
Hydration Reactions and Beta-Nitro Alcohol Formation
The hydration of nitroalkenes, which involves the addition of water across the double bond, leads to the formation of β-nitro alcohols. bloomtechz.com This reaction is a key transformation as β-nitro alcohols are versatile synthetic intermediates. jst.go.jp They can be subsequently dehydrated to regenerate nitroalkenes, oxidized to α-nitro ketones, or reduced to β-amino alcohols. jst.go.jpwikipedia.org
The formation of β-nitro alcohols is often achieved through the Henry reaction (or nitroaldol reaction), which is the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgcommonorganicchemistry.com While this is the primary route, the direct hydration of a nitroalkene can also be considered. The Henry reaction is reversible, and dehydration of the resulting β-nitro alcohol can occur, especially at elevated temperatures, to yield the nitroalkene. wikipedia.orgcommonorganicchemistry.com
Table 2: Synthesis and Transformation of β-Nitro Alcohols
| Reaction | Reactants | Product | Conditions | Reference |
|---|---|---|---|---|
| Henry Reaction | Nitroalkane + Aldehyde/Ketone | β-Nitro Alcohol | Base | wikipedia.orgcommonorganicchemistry.com |
| Dehydration | β-Nitro Alcohol | Nitroalkene | Elevated Temperature | commonorganicchemistry.com |
| Oxidation | β-Nitro Alcohol | α-Nitro Ketone | - | jst.go.jp |
| Reduction | β-Nitro Alcohol | β-Amino Alcohol | - | jst.go.jp |
Thiol-Addition Reactions
The addition of thiols to nitroalkenes is a well-established reaction, often referred to as a thiol-ene reaction or a Michael addition of a thiol. nih.govwikipedia.org This reaction is highly efficient and proceeds via the attack of a thiolate anion, a potent nucleophile, on the electrophilic β-carbon of the nitroalkene. nih.govnih.gov This process is generally reversible. nih.gov
The mechanism can be either a nucleophilic addition or a free-radical addition. wikipedia.orgalfa-chemistry.com
Nucleophilic Mechanism: In the presence of a base, the thiol is deprotonated to form a thiolate anion, which then acts as the nucleophile. alfa-chemistry.com The rate of this reaction is dependent on the pH and the pKa of the thiol. nih.gov
Free-Radical Mechanism: This pathway can be initiated by light, heat, or radical initiators, leading to the formation of a thiyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgyoutube.com
The addition of thiols to nitroalkenes is a powerful tool in chemical biology and materials science due to its "click chemistry" characteristics, including high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org
Cycloaddition Chemistry
[3+2] Cycloaddition Reactions with 1,3-Dipoles (e.g., Nitrile N-Oxides, Nitrones)
Nitroalkenes are excellent dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, providing a versatile route to five-membered heterocyclic compounds. sci-rad.com These reactions are typically concerted, pericyclic processes. wikipedia.org
With Nitrile N-Oxides: The reaction of nitrile N-oxides with nitroalkenes is a highly regioselective method for the synthesis of nitro-substituted isoxazolines. nih.govmdpi.com The regioselectivity is governed by the frontier molecular orbitals of the reactants. nih.gov These cycloadditions can be promoted by catalysts such as hydrotalcite. arkat-usa.org Intramolecular versions of this reaction, known as intramolecular nitrile oxide cycloaddition (INOC), have also been developed for the synthesis of more complex fused heterocyclic systems. researchgate.net
With Nitrones: Nitrones also undergo [3+2] cycloaddition with nitroalkenes to yield isoxazolidines. wikipedia.orgorganicreactions.org The reaction is stereospecific with respect to the alkene geometry. wikipedia.org The regioselectivity is controlled by the frontier molecular orbital interactions between the nitrone (the 1,3-dipole) and the nitroalkene (the dipolarophile). wikipedia.org When the alkene is electron-poor, as is the case with nitroalkenes, the reaction favors the formation of the 4-substituted isoxazolidine. wikipedia.org These reactions can be highly diastereoselective, and their products are valuable intermediates in organic synthesis. researchgate.net
Table 3: [3+2] Cycloaddition Reactions of Nitroalkenes
| 1,3-Dipole | Nitroalkene | Product | Key Features | Reference |
|---|---|---|---|---|
| Nitrile N-Oxides | Conjugated Nitroalkenes | Nitro-substituted Isoxazolines | High regioselectivity | nih.govmdpi.com |
| Nitrones | Nitroalkenes | Isoxazolidines | Stereospecific, regioselective | wikipedia.orgorganicreactions.org |
| Nitrous Oxide | Conjugated Nitroalkenes | - | DFT computational study | sci-rad.com |
Diels-Alder and Hetero Diels-Alder Reactions with Conjugated Dienes
Nitroalkenes, such as this compound and its analogues, are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitro group, which activates the double bond for [4+2] cycloaddition with conjugated dienes. wikipedia.orgorganic-chemistry.org This reactivity provides a powerful method for the synthesis of complex cyclic and bicyclic systems. chemtube3d.commasterorganicchemistry.com The reaction is thermally allowed and proceeds via a concerted mechanism involving the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org
Research into the Diels-Alder reactions of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has demonstrated the synthetic utility of this approach. beilstein-journals.orgnih.gov For instance, the reaction of various substituted Z-β-fluoro-β-nitrostyrenes with 1,3-cyclopentadiene (CPD) in o-xylene (B151617) at 110 °C yields the corresponding monofluorinated norbornene cycloadducts in high yields, typically as a mixture of exo and endo isomers. beilstein-journals.org The reaction with 1,3-cyclohexadiene (B119728) (CHD) is generally slower, requiring higher temperatures or microwave activation and resulting in lower yields of the bicyclo[2.2.2]oct-2-ene products. nih.gov The significant difference in reaction rates highlights the sensitivity of the reaction to the diene's structure, with CPD being substantially more reactive than CHD. beilstein-journals.org
Table 1: Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes beilstein-journals.orgnih.gov
| Dienophile (Substituent) | Diene | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Me-C₆H₄ | 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated Norbornene | 97 |
| 4-MeO-C₆H₄ | 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated Norbornene | 95 |
| 4-F-C₆H₄ | 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated Norbornene | 96 |
| Phenyl | 1,3-Cyclohexadiene | MW, 150 °C, 1 h | Monofluorinated Bicyclo[2.2.2]oct-2-ene | 35 |
| 4-Cl-C₆H₄ | 1,3-Cyclohexadiene | Toluene (B28343), 110 °C, 24 h | Monofluorinated Bicyclo[2.2.2]oct-2-ene | 24 |
In the realm of hetero-Diels-Alder reactions, a variant where the dienophile contains a heteroatom, nitroso compounds (R-N=O) serve as effective dienophiles with conjugated dienes. beilstein-journals.org This reaction provides a direct route to 3,6-dihydro-2H-1,2-oxazine scaffolds, which are valuable intermediates in the synthesis of biologically active molecules. beilstein-journals.orgnih.gov The reaction's regio- and stereoselectivity are key considerations, often influenced by kinetic versus thermodynamic control due to the reversibility of the cycloaddition. beilstein-journals.org
Formation of Diverse Carbocyclic and Heterocyclic Systems
The versatile reactivity of nitroalkenes, including β-nitrostyrenes, makes them valuable building blocks for a wide array of carbocyclic and heterocyclic systems. nih.govrsc.org Their ability to participate in Michael additions, cycloadditions, and various cascade reactions allows for the construction of complex molecular architectures. rsc.org
One significant application is in the synthesis of heterocyclic compounds. For example, a formal [3+2] cycloaddition between β-nitrostyrenes and 2H-azirines can be achieved under visible light irradiation in the presence of an organic dye photocatalyst. worktribe.com This reaction proceeds through a C-C bond cleavage of the azirine, leading to the formation of highly substituted pyrroles. worktribe.com
Nitroalkenes are also key precursors in denitrative coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds while eliminating the nitro group. mdpi.comrsc.org These reactions often proceed through a radical addition-elimination mechanism. An in-situ generated radical adds to the α-carbon of the nitrostyrene, forming a stabilized benzylic radical. rsc.org Subsequent elimination of a nitro radical yields the final substituted alkene product. mdpi.comrsc.org This strategy has been employed to synthesize a variety of compounds, including stilbenes, chalcones, and functionalized cinnamic acids. mdpi.comrsc.org
The synthesis of carbocyclic systems can also be achieved starting from nitroalkenes. For example, the Diels-Alder reaction, as discussed previously, is a primary method for forming six-membered carbocycles. nih.gov Furthermore, intermediates derived from nitroalkenes can be transformed into various carbocyclic nucleoside analogues, such as those containing a bicyclo[2.2.1]heptane framework, which are of interest in medicinal chemistry. scilit.com
Photochemical Behavior of Nitroalkenes
The photochemistry of nitroalkenes is a rich field characterized by several distinct reaction pathways, including rearrangements, additions, and cycloadditions, often initiated by UV or visible light. worktribe.comkent.ac.uk
Derivatization and Functionalization Strategies of Nitropropene Scaffolds
Strategic Chemical Modifications for Structural Diversity
The generation of structural diversity from the 1-(2-nitrophenyl)-2-nitropropene scaffold hinges on the selective manipulation of its functional groups. The presence of two nitro groups and a reactive double bond allows for a variety of modifications. For instance, the general class of β-nitrostyrenes can undergo denitrative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, though this is more established for substrates with electron-rich aryl moieties. mdpi.comnih.gov
Key transformations for achieving structural diversity include:
Reduction of the Nitro Groups: Selective reduction of either the aromatic or the vinylic nitro group can lead to different classes of compounds. For example, reduction of the vinylic nitro group after saturation of the double bond can yield amines, while reduction of the aromatic nitro group opens pathways to fused heterocyclic systems like indoles. bloomtechz.com
Additions to the Alkene: The electron-deficient double bond is highly susceptible to Michael addition reactions with a wide range of nucleophiles, including amines, thiols, and enolates. bloomtechz.comchemicalbook.com This allows for the introduction of various side chains and the formation of new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions: As a powerful dienophile and dipolarophile, the nitroalkene moiety can participate in [4+2] and [3+2] cycloaddition reactions to construct complex cyclic and heterocyclic frameworks. nih.govrsc.orgrsc.org
These modifications highlight the compound's role as a versatile starting material for creating libraries of compounds with varied structural features. bloomtechz.com
Conversion of Nitro Groups to Other Functionalities (e.g., Carbonyls via Nef Reaction)
A cornerstone in the functionalization of nitroalkanes is the Nef reaction, which converts a primary or secondary nitro group into a corresponding aldehyde or ketone. wikiwand.comwikipedia.orgslideshare.net For this compound, this transformation would first require the reduction of the carbon-carbon double bond to yield 1-(2-nitrophenyl)-2-nitropropane. This saturated intermediate can then be subjected to the conditions of the Nef reaction.
The classical Nef reaction involves two main steps:
Deprotonation: The nitroalkane is treated with a base to form a nitronate salt. organic-chemistry.org
Acid Hydrolysis: The nitronate salt is then hydrolyzed with a strong mineral acid (e.g., H₂SO₄ or HCl) to produce the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
Modern variations of the Nef reaction utilize different reagents to improve yields and reduce side reactions, including oxidative and reductive methods. organic-chemistry.orgalfa-chemistry.com For example, one method for converting 1-phenyl-2-nitropropene (B101151) to phenyl-2-propanone (a ketone) involves reduction with iron in the presence of hydrochloric acid, where the nitro group is reduced and the resulting imine is hydrolyzed in situ. youtube.com
Table 1: Conditions for Nef and Related Reactions
| Precursor Type | Reagents & Conditions | Product Type | Citation |
| Secondary Nitroalkane Salt | H₂SO₄, H₂O | Ketone | wikipedia.org |
| Secondary Nitroalkane | DBU (as base), followed by acid | Ketone | alfa-chemistry.com |
| Nitroalkene (e.g., P2NP) | Fe, HCl, Toluene (B28343)/H₂O | Ketone | youtube.com |
| Nitroalkene (e.g., P2NP) | NaBH₄, then H₂O₂/K₂CO₃ | Ketone | wikipedia.org |
Beyond the Nef reaction, the nitro groups can be converted into other valuable functionalities. Catalytic hydrogenation, for instance, can reduce the nitro group to an amine, providing a key step in the synthesis of pharmacologically relevant structures. bloomtechz.comchemicalbook.com
Regioselective and Stereoselective Syntheses of Derivatives
The synthesis of specific derivatives from this compound often requires precise control over regioselectivity and stereoselectivity. masterorganicchemistry.com
Regioselectivity refers to the control of which position on the molecule reacts. In the case of this compound, a key challenge is the selective reaction of one nitro group in the presence of the other. For example, reduction of the aromatic nitro group while leaving the vinylic one intact (or vice-versa) would lead to distinct synthetic intermediates. Similarly, in cycloaddition reactions, the orientation of the reacting partners determines the regioisomeric outcome of the product. rsc.org For nitrostyrenes, [3+2] cycloadditions with nitrones are often completely meta regioselective. rsc.org
Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. masterorganicchemistry.com When the double bond of the nitropropene moiety undergoes addition or reduction reactions, a new stereocenter is created at the α-carbon.
Diastereoselectivity: If the molecule already contains a chiral center, the formation of a new one can lead to diastereomers. Controlling the approach of the reagent to one face of the molecule over the other is crucial for diastereoselective synthesis.
Enantioselectivity: In the absence of a pre-existing chiral center, the use of chiral catalysts or reagents can favor the formation of one enantiomer over the other. For example, copper-catalyzed enantioselective conjugate additions of alkylzincs to cyclic nitroalkenes have been used to synthesize chiral α-substituted ketones. organic-chemistry.org
The stereochemical outcome of reactions like cycloadditions is also critical. The reaction between β-nitrostyrenes and nitrones can be stereoselective, favoring either the exo or endo product depending on the geometry of the starting nitrostyrene (B7858105). rsc.org
Multi-component and Cascade Reactions in Complex Molecule Construction
Nitroalkenes like this compound are excellent substrates for multi-component reactions (MCRs) and cascade (or domino) reactions, which allow for the rapid assembly of complex molecular structures from simple starting materials in a single pot. acs.org The high electrophilicity of the β-carbon, due to the strong electron-withdrawing effect of the nitro group, makes it a prime target for Michael additions, which often initiate these sequences. chemicalbook.com
A typical cascade sequence involving a nitrostyrene might proceed as follows:
Michael Addition: A nucleophile adds to the β-carbon of the nitroalkene.
Intramolecular Reaction: A functional group on the newly introduced substituent attacks another part of the molecule.
Cyclization/Aromatization: The intermediate undergoes cyclization and subsequent reactions like dehydration or oxidation to form a stable aromatic or heterocyclic ring system.
Synthesis of Substituted Aromatic and Heterocyclic Compounds
The functional group array of this compound makes it an ideal precursor for the synthesis of various substituted aromatic and, particularly, heterocyclic compounds. rsc.org
Synthesis of Indoles: A prominent application is the synthesis of the indole (B1671886) ring system. The reductive cyclization of an ortho-nitrostyrene is a classic and powerful method for indole formation. In the case of this compound, this typically involves the reduction of the aromatic nitro group to an amino group, which then attacks the vinylic carbon in an intramolecular fashion, followed by elimination and aromatization to form a substituted indole. Palladium-catalyzed reductive cyclizations are particularly effective for this transformation. nih.gov The synthesis of 2-nitroindoles has also been achieved through various methods, including the reaction of 2-haloindoles with silver nitrite (B80452) or the lithiation of N-protected indoles followed by reaction with dinitrogen tetroxide. researchgate.net
Synthesis of Other Heterocycles: The versatile reactivity of the nitroalkene moiety allows for its incorporation into a wide range of heterocyclic systems. rsc.org
Isoquinolines: Regioselective cyclocondensation of related nitrophenyl-containing dicarbonyl compounds with reagents like cyanothioacetamide can lead to the formation of tetrahydroisoquinoline derivatives. nih.gov
Pyrroles: While not directly from this specific starting material, β-nitrostyrenes are widely used in MCRs with amines and dicarbonyl compounds to synthesize polysubstituted pyrroles.
Thieno[2,3-c]isoquinolines: Further cyclization of functionalized tetrahydroisoquinolines can yield more complex fused heterocyclic systems. nih.gov
Table 2: Examples of Heterocyclic Synthesis from Nitro Compounds
| Starting Material Type | Key Reagents/Reaction | Heterocyclic Product | Citation |
| 2,3-Dinitro-1,4-dialkenylbenzenes | Pd(OAc)₂, PPh₃, CO | Pyrrolo[3,2-g]indoles | nih.gov |
| 2-(2-Nitrophenyl)ethan-1-ol | Ru-SNS complex (catalyst) | Indoles | researchgate.net |
| N-Protected Indoles | 1. n-BuLi 2. N₂O₄ | 2-Nitroindoles | researchgate.net |
| Nitrophenyl-cyclohexanones | Cyanothioacetamide | Tetrahydroisoquinolines | nih.gov |
The strategic use of this compound and its derivatives provides a robust platform for constructing molecules of significant chemical and potential biological interest.
Computational and Theoretical Chemistry Studies on Nitrophenyl Nitropropene Systems
Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently used to investigate the molecular structure and electronic properties of nitrophenyl nitropropene systems. researchgate.net These calculations can predict geometric parameters like bond lengths and angles, which can then be compared with experimental data if available.
For the related compound 1-phenyl-2-nitropropene (B101151), DFT calculations using the B3LYP, B3PW91, and HF methods with a 6-311+G(d,p) basis set have been performed to compute its molecular geometry and vibrational frequencies. researchgate.net Such studies help in understanding the fundamental structure and electron distribution within the molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The energies of these orbitals and the resulting HOMO-LUMO gap provide information about the molecule's reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of a Nitrophenyl Nitropropene Analog This table is illustrative and based on typical data from DFT calculations on similar molecules.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Mechanistic Elucidation of Reactions: Transition State Analysis and Energy Profiles
Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving nitrophenyl nitropropene systems. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of the reaction pathway. youtube.comyoutube.com
The synthesis of 1-phenyl-2-nitropropene, for instance, involves a Henry condensation reaction between benzaldehyde (B42025) and nitroethane. wikipedia.orgchemicalbook.com Quantum chemical calculations can model this reaction, determining the activation energies for each step and the energies of any intermediates. This allows for the identification of the rate-determining step of the reaction. youtube.com The energy profile of a reaction illustrates the energy changes that occur as reactants are converted into products. youtube.com For multi-step reactions, each step will have its own transition state and activation energy. youtube.com
Table 2: Illustrative Energy Profile Data for a Two-Step Reaction This table provides a hypothetical example of data that could be obtained from a transition state analysis.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 0 | Reactants | 0 |
| 1 | Transition State 1 | +20 |
| 2 | Intermediate | +5 |
| 3 | Transition State 2 | +15 |
| 4 | Products | -10 |
Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanisms
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity. This theory focuses on the changes in electron density during a chemical reaction, rather than relying solely on molecular orbital interactions. While specific MEDT studies on 1-(2-nitrophenyl)-2-nitropropene are not widely documented in the provided search results, the principles of MEDT can be applied to understand its reactivity.
The high electrophilicity of the double bond in 1-phenyl-2-nitropropene, which is a key feature of its reactivity as a Michael acceptor, can be analyzed using MEDT. chemicalbook.com This theory would examine the electron density distribution to explain why nucleophilic attack occurs at the β-carbon.
Analysis of Intermolecular Interactions in Condensed Phases (e.g., O...N Interactions)
In the solid state, the arrangement of molecules is governed by a complex network of intermolecular interactions. For nitrophenyl nitropropene systems, these can include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like O...N interactions between the nitro groups of adjacent molecules.
Computational studies can be employed to model these interactions in the condensed phase. nih.gov For instance, Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify intermolecular contacts in a crystal lattice. This method could reveal the nature and extent of O...N interactions and their role in the crystal packing of this compound.
Spectroscopic Property Simulations and Correlations with Experimental Data
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). researchgate.net These simulated spectra can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands. nih.gov
For example, DFT calculations can be used to compute the vibrational frequencies of this compound. researchgate.net The calculated frequencies, after appropriate scaling, can be correlated with the peaks observed in the experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental values to provide a comprehensive understanding of the molecule's structure and electronic environment. nih.gov This correlation between theoretical and experimental data is crucial for validating both the computational methods and the experimental findings. nih.gov
Based on a comprehensive search for the chemical compound This compound , there is no publicly available scientific literature or data corresponding to the specific applications outlined in your request. Searches for its role in the synthesis of agrochemicals, contributions to polymer chemistry and materials science, or applications in the dyes and pigments industry did not yield any relevant results.
The requested outline is as follows: 6.1. Role in the Synthesis of Agrochemicals 6.1.1. Herbicidal Compound Development and Formulation 6.1.2. Intermediate for Pesticide and Fungicide Synthesis 6.2. Contributions to Polymer Chemistry and Materials Science 6.2.1. Building Blocks for Novel Polymer Synthesis 6.2.2. Preparation of Materials with Advanced Properties (e.g., Photoelectric) 6.3. Applications in the Dyes and Pigments Industry
Extensive database and academic searches for "this compound" did not provide any information regarding its use in developing herbicidal compounds, or as an intermediate for pesticides and fungicides. Similarly, no research was found detailing its application as a building block for novel polymers, in the preparation of materials with advanced properties such as photoelectric materials, or in the synthesis of dyes and pigments.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The available information for the closely related but structurally distinct compound, 1-phenyl-2-nitropropene, cannot be substituted as it would be scientifically inaccurate for the specified subject "this compound".
Advanced Synthetic Applications and Material Science Contributions of Nitropropene Derivatives
Synthesis of Advanced Organic Intermediates for Complex Molecular Architectures
The strategic placement of functional groups in 1-(2-Nitrophenyl)-2-nitropropene makes it a highly valuable, albeit specialized, building block for the synthesis of complex organic molecules. The presence of two nitro groups—one on the phenyl ring and one on the propene chain—offers multiple reaction sites that can be selectively addressed to construct intricate molecular frameworks, particularly heterocyclic systems. The ortho-positioning of the aromatic nitro group relative to the nitropropene substituent is key to its utility in intramolecular cyclization reactions, enabling the formation of fused ring systems that are prevalent in pharmacologically active compounds and functional materials.
Research into analogous 2-nitrostyrene and ortho-nitrochalcone systems provides a clear blueprint for the synthetic potential of this compound in generating advanced intermediates. These reactions leverage the nitro group not just as a directing group, but as an active participant in bond-forming cascades.
Reductive Cyclization for Indole (B1671886) Synthesis
One of the most powerful applications of 2-nitrostyrene derivatives is their conversion into the indole scaffold, a core structure in numerous natural products and pharmaceuticals. The general strategy involves the reduction of the aromatic nitro group, which then triggers a cyclization with the adjacent alkene chain. Palladium-catalyzed reductive cyclization is a well-established and efficient method for this transformation. nih.gov
In a process applicable to this compound, a palladium catalyst, in conjunction with a reducing agent like carbon monoxide (CO), facilitates the conversion. The reaction proceeds through the reduction of the ortho-nitro group to a nitroso, hydroxylamine, or amino group, which then undergoes an intramolecular cyclization onto the nitro-activated double bond, ultimately leading to the formation of a substituted indole. nih.gov The presence of the second nitro group on the propene chain offers further handles for subsequent functionalization of the resulting indole ring.
This methodology has been successfully applied to construct complex fused heterocyclic systems. For instance, 1,4-dialkenyl-2,3-dinitrobenzenes undergo a double reductive cyclization to form 1H,8H-pyrrolo[3,2-g]indoles, demonstrating the power of this approach in building elaborate molecular architectures from dinitroaromatic precursors. nih.gov
Table 1: Representative Reductive Cyclization for Heterocycle Formation
| Starting Material Class | Key Reagents | Intermediate Type | Final Complex Architecture | Reference |
|---|---|---|---|---|
| 2-Nitrostyrenes | Pd Catalyst, CO | In-situ generated amine/nitroso | Indoles | nih.gov |
| 1,4-Dialkenyl-2,3-dinitrobenzenes | Pd Catalyst, CO | Di-amine/nitroso intermediate | Pyrrolo[3,2-g]indoles | nih.gov |
Cascade Reactions of Related ortho-Nitrochalcones
While not identical, ortho-nitrochalcones, such as (E)-1-(2-nitrophenyl)prop-2-en-1-one derivatives, serve as excellent models for the reactivity of this compound. An unexpected and novel cascade cyclization has been documented for these systems, initiated by the conjugate addition of a nucleophile. ku.edu
Specifically, the reaction of an ortho-nitrochalcone with a cyanide anion does not simply result in a Michael addition product. Instead, the initially formed enolate intermediate triggers an intramolecular 5-exo-trig cyclization, where the enolate attacks the electrophilic ortho-nitro group. This cascade process leads to the formation of complex (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles in high yields. ku.edu This transformation efficiently constructs the indolinone framework, another privileged scaffold in medicinal chemistry.
The success of this reaction highlights how the ortho-nitro group can act as a powerful internal electrophile, enabling the rapid construction of complex heterocyclic systems from relatively simple linear precursors. The general applicability of this reaction suggests that this compound could undergo similar transformations with appropriate nucleophiles, providing a direct route to highly functionalized indoline (B122111) or quinoline (B57606) derivatives.
Table 2: Cascade Cyclization of ortho-Nitrochalcones
| Starting Material | Nucleophile/Trigger | Key Transformation Step | Resulting Complex Intermediate | Reference |
|---|---|---|---|---|
| (E)-1-(2-Nitrophenyl)prop-2-en-1-one derivatives | Cyanide Anion (CN⁻) | Intramolecular 5-exo-trig cyclization of enolate onto the ortho-nitro group | (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitrile | ku.edu |
The versatility of this compound as a precursor for advanced intermediates is thus rooted in the cooperative reactivity of its dual nitro-functionalization. These groups enable a rich variety of cyclization strategies for the efficient synthesis of complex, high-value molecular architectures.
Q & A
Basic: What synthetic routes are available for preparing 1-(2-nitrophenyl)-2-nitropropene, and how are impurities monitored during synthesis?
The synthesis of nitropropene derivatives typically involves condensation reactions between nitroalkanes and aromatic aldehydes. For example, 1-phenyl-2-nitropropene is synthesized via base-catalyzed condensation of nitroethane with benzaldehyde . Analytical methods like gas chromatography-mass spectrometry (GC/MS) and thin-layer chromatography (TLC) are critical for monitoring reaction progress and detecting intermediates or impurities. For instance, TLC with silica gel plates and UV visualization is used to confirm product homogeneity, as described for structurally related nitro compounds .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
While direct toxicological data for this compound are limited, structurally related nitroaromatics (e.g., 1-(2-nitrophenyl)piperazine hydrochloride) are classified as skin/eye irritants and require:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Storage : Keep at -20°C in airtight containers to prevent degradation .
- Emergency Protocols : Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .
Advanced: How do structural modifications of nitropropene derivatives influence their biological activity, as observed in anti-parasitic studies?
In vitro studies on thienyl-2-nitropropene analogs demonstrate that substituent positioning significantly affects bioactivity. For example:
| Compound | Amastigote IC₅₀ (µM) | Epimastigote IC₅₀ (µM) |
|---|---|---|
| N1 | 8.2 | 12.5 |
| N2 | 15.4 | 20.1 |
| N4 | 9.8 | 10.3 |
N1 and N4, with electron-withdrawing groups, show lower IC₅₀ values against Trypanosoma cruzi compared to N2, suggesting enhanced membrane permeability or target binding . Such structure-activity relationship (SAR) studies guide the design of nitropropene-based antiparasitic agents.
Advanced: How can pyrolysis data inform the stability and degradation pathways of nitropropene derivatives under high-temperature conditions?
Pyrolysis of α-naphthyl-2-nitropropene at 600°C yields acetonitrile, methyl isocyanate, and naphthaldehyde, indicating cleavage of the nitropropene backbone. Key degradation mechanisms include:
- Nitro group elimination : Formation of nitriles and isocyanates.
- Aromatic ring decomposition : Release of naphthalene derivatives.
These findings highlight thermal instability, necessitating controlled storage conditions and inert atmospheres for handling .
Advanced: How should researchers resolve contradictions in reported IC₅₀ values for nitropropene derivatives across different cell lines?
Discrepancies in IC₅₀ values (e.g., N2 showing 15.4 µM in amastigotes vs. 20.1 µM in epimastigotes) may arise from:
- Cell line variability : Differences in membrane permeability or metabolic activity.
- Experimental conditions : Variations in incubation time, solvent (DMSO vs. ethanol), or assay sensitivity.
To mitigate these, standardize protocols using reference compounds (e.g., benznidazole for T. cruzi) and validate results via dose-response curves across multiple replicates .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- UV/Vis Spectroscopy : λmax at 225–304 nm confirms π→π* transitions in nitroaromatic systems .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., vinyl protons at δ 5.19 ppm) and nitro group effects on aromatic shifts .
- GC/MS : Monitors molecular ion peaks (e.g., m/z 163 for phenyl-2-nitropropene) and fragmentation patterns .
Advanced: What role does this compound play in asymmetric synthesis, and how is enantiomeric purity achieved?
Nitropropenes serve as chiral building blocks for pharmaceuticals. For example, 1-(2-nitrophenyl)pyrrole is reduced enantioselectively using borohydride catalysts to yield 1-aminonitrobenzene derivatives. Enantiomeric purity (>99% ee) is achieved via chiral auxiliaries or enzymatic resolution, critical for drug candidates requiring strict stereochemical control .
Advanced: How can computational modeling predict the reactivity of nitropropene derivatives in nucleophilic addition reactions?
Density functional theory (DFT) calculations reveal that electron-deficient nitro groups activate the α,β-unsaturated system for Michael additions. For instance, the LUMO energy of 1-phenyl-2-nitropropene (-1.8 eV) facilitates nucleophilic attack by amines or thiols, enabling rational design of functionalized intermediates .
Basic: What are the regulatory considerations for shipping and storing nitropropene derivatives?
Under GHS/CLP regulations, nitropropenes may require:
- Labeling : "Irritant" (Category 2) for skin/eye exposure.
- Transport : UN packaging Group III for limited quantities.
- Documentation : Safety Data Sheets (SDS) detailing hazards, first aid, and disposal methods .
Advanced: What mechanistic insights explain the antimicrobial activity of nitropropene-carbamoyl hybrids?
Nitropropenes conjugated with carbamoyl groups (e.g., 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl derivatives) inhibit bacterial enzymes like dihydrofolate reductase (DHFR). The nitro group enhances membrane penetration, while the carbamoyl moiety blocks active-site residues, as validated via X-ray crystallography and kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
